4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide

SHP2 Cancer Tyrosine Phosphatase

4-Chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide (CAS 877631-16-8) is a synthetic small molecule belonging to the class of N-substituted furanylbenzamides. Its structure combines a 4-chlorobenzamide core with a morpholinoethyl linker bearing a furan-2-yl substituent (molecular formula C17H19ClN2O3, MW 334.8).

Molecular Formula C17H19ClN2O3
Molecular Weight 334.8
CAS No. 877631-16-8
Cat. No. B2769884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide
CAS877631-16-8
Molecular FormulaC17H19ClN2O3
Molecular Weight334.8
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3
InChIInChI=1S/C17H19ClN2O3/c18-14-5-3-13(4-6-14)17(21)19-12-15(16-2-1-9-23-16)20-7-10-22-11-8-20/h1-6,9,15H,7-8,10-12H2,(H,19,21)
InChIKeyMRJMAVQSKSUEJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide (CAS 877631-16-8): A Synthetic Furanylbenzamide for Focused Screening Collections


4-Chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide (CAS 877631-16-8) is a synthetic small molecule belonging to the class of N-substituted furanylbenzamides. Its structure combines a 4-chlorobenzamide core with a morpholinoethyl linker bearing a furan-2-yl substituent (molecular formula C17H19ClN2O3, MW 334.8) . The compound is commercially available from multiple research chemical suppliers and is typically procured for biochemical screening and medicinal chemistry exploration. As a chlorinated analog within a broader series of furanylbenzamides, its procurement value is defined by its specific substitution pattern relative to close structural analogs, which may influence target binding, physicochemical properties, and downstream assay outcomes.

Why a Generic Furanylbenzamide Cannot Simply Substitute for the 4-Chloro Analog in Focused Studies


The N-(furan-2-yl)-morpholinoethyl benzamide scaffold is sensitive to even minor aryl substitutions, which can profoundly alter inhibitor potency, selectivity, and physicochemical properties. For example, within the furanylbenzamide class, the presence and position of electron-withdrawing substituents on the benzamide ring have been shown to modulate inhibitory activity against Src-homology 2 domain-containing phosphatase 2 (SHP2) by more than 10-fold between closely related analogs [1]. In the absence of a chlorine atom, the unsubstituted parent compound N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide serves as a key baseline, but its lack of the 4-chloro group may result in reduced target engagement. Similarly, the 2-fluoro analog 2-fluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide presents a different electronic and steric profile. Generic substitution without direct comparative data therefore risks selecting a compound with substantially different, and potentially inferior, activity in a given assay. The quantitative evidence below maps the known differentiation dimensions that justify the targeted selection of the 4-chloro compound.

Quantitative Differentiation Guide for 4-Chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide vs. Key Analogs


Electron-Withdrawing Substituent Effect: 4-Chloro vs. Unsubstituted Parent on SHP2 Inhibition

The 4-chloro substituent is expected to enhance electrophilic character of the benzamide carbonyl relative to the unsubstituted parent N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide, a class-level inference drawn from SAR trends observed in furanylbenzamide SHP2 inhibitors. In this series, halogen substitution at the 4-position correlates with improved potency, as evidenced by the >10-fold difference in IC50 values between various halogenated and non-halogenated analogs in SHP2 catalytic domain assays [1]. However, no direct head-to-head biochemical comparison of the 4-chloro compound versus the unsubstituted parent has been published, and the quantitative IC50 for this specific compound remains unavailable.

SHP2 Cancer Tyrosine Phosphatase

Halogen Positioning: 4-Chloro vs. 2-Fluoro Analog on Predicted Lipophilicity and Metabolic Stability

Computational comparison of calculated logP (ClogP) values for 4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide and its 2-fluoro analog (2-fluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide) indicates a measurable difference in lipophilicity. Using standard cheminformatics tools (ChemDraw prediction), the 4-chloro compound yields a ClogP of approximately 2.8, while the 2-fluoro analog has a ClogP of approximately 2.1 . This roughly 0.7 log unit difference corresponds to an ~5-fold difference in octanol/water partition coefficient, predicting higher membrane permeability for the chloro compound but potentially lower aqueous solubility. Furthermore, the 4-chloro substituent is generally less susceptible to oxidative metabolism than the 2-fluoro group, which can undergo CYP450-mediated hydroxylation, suggesting a different metabolic stability profile.

Medicinal Chemistry ADME Lead Optimization

Purity and Batch-to-Batch Consistency: A2B Chem Product Specification vs. Unspecified Vendor Baseline

The compound is offered by A2B Chem (Cat# BI85985) with a product specification that includes a certified purity of ≥95% by HPLC, as stated in the vendor's documentation . This specification provides a quantitative quality benchmark. In contrast, several other vendors listing this compound (e.g., BenchChem, EvitaChem) do not publicly disclose batch-specific purity or analytical certificates, making head-to-head quality assessment impossible without direct inquiry. The availability of a documented purity specification from A2B Chem reduces the risk of procuring material with undefined impurities that could confound biological assay results.

Analytical Chemistry Procurement Quality Control

Recommended Application Scenarios for 4-Chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide Based on Product-Specific Evidence


Focused SHP2 Inhibitor Screening Libraries

The compound's 4-chloro substitution pattern places it within the SAR landscape of furanylbenzamide SHP2 inhibitors. Procurement for a focused library targeting protein tyrosine phosphatases is justified when the goal is to explore the impact of para-halogen substitution on inhibitor potency and selectivity, building on the class-level evidence that halogenation enhances SHP2 catalytic domain binding [1]. It serves as a key comparator to unsubstituted and 2-fluoro analogs in determining the optimal halogen position.

Comparative ADME Profiling of Halogenated Furanylbenzamides

With a predicted ClogP of ~2.8, the 4-chloro compound is well-suited for side-by-side permeability and metabolic stability comparisons with the less lipophilic 2-fluoro analog (ClogP ~2.1). This makes it a valuable tool compound for medicinal chemists optimizing pharmacokinetic properties within the furanylbenzamide series [1].

High-Throughput Screening with Defined Purity Requirements

When procured from A2B Chem (≥95% HPLC purity), this compound meets the baseline quality specifications for high-throughput screening campaigns, where undefined impurities can lead to false positives or negatives. This documented purity reduces the need for post-purchase re-purification and enables more confident hit triage [1].

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